molecular formula C8H6ClFO B7893303 2-(4-Chloro-3-fluorophenyl)acetaldehyde CAS No. 205880-74-6

2-(4-Chloro-3-fluorophenyl)acetaldehyde

Cat. No.: B7893303
CAS No.: 205880-74-6
M. Wt: 172.58 g/mol
InChI Key: VMVLFQIBMRPIGM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)acetaldehyde (CAS: 205880-74-6) is a halogenated aromatic aldehyde with a molecular formula of C₈H₅ClFCHO. Its structure features a chloro substituent at the para position and a fluorine at the meta position on the benzene ring, attached to an acetaldehyde moiety. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and pheromones, due to its reactive aldehyde group and halogenated aromatic system .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLFQIBMRPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695210
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205880-74-6
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-Chloro-3-fluorophenyl Magnesium Bromide

The synthesis begins with 1-bromo-4-chloro-3-fluorobenzene, which is converted to its Grignard reagent in anhydrous tetrahydrofuran (THF) under argon. Magnesium turnings react with the aryl bromide at 40–50°C, forming 4-chloro-3-fluorophenyl magnesium bromide.

Reaction with Ethylene Oxide

The Grignard reagent is cooled to −10°C, and ethylene oxide is added dropwise. The epoxide ring opens to form 2-(4-chloro-3-fluorophenyl)ethanol, a primary alcohol, after hydrolysis.

Reaction Conditions

ParameterValue
Temperature−10°C to 25°C
SolventTetrahydrofuran (THF)
Yield72–85% (crude)

Oxidation to Acetaldehyde

The primary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids.

Oxidation Parameters

Oxidizing AgentSolventTemperatureYield
PCCCH₂Cl₂0°C–25°C68%
Swern OxidationDMSO, (COCl)₂−60°C75%

Bromination and Formylation via DMF

Bromination of the Aromatic Ring

4-Chloro-3-fluorotoluene undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄. This yields 4-chloro-3-fluoro-benzyl bromide, a key intermediate.

Bromination Conditions

Brominating AgentInitiatorSolventTimeYield
NBSAIBNCCl₄6 h89%

Grignard Exchange and Reaction with DMF

The benzyl bromide is converted to its Grignard reagent, which reacts with dimethylformamide (DMF) to form 2-(4-chloro-3-fluorophenyl)acetaldehyde. DMF acts as a formylating agent, transferring the carbonyl group to the benzylic position.

Key Steps

  • Grignard Formation : 4-Chloro-3-fluoro-benzyl MgBr in THF.

  • Formylation : Quenching with DMF at −20°C.

  • Hydrolysis : Dilute HCl to liberate the aldehyde.

Yield : 63–70% after purification via column chromatography.

Alternative Methods

Reduction of Nitrile Intermediates

4-Chloro-3-fluorophenylacetonitrile is reduced using lithium aluminum hydride (LiAlH₄) to the primary amine, followed by oxidative deamination with NaNO₂/HCl to yield the aldehyde. This method suffers from lower yields (50–55%) due to intermediate instability.

Iron-Catalyzed Oxidation

A novel approach employs Fe(TF4DMAP)OTf as a catalyst with H₂O₂ to oxidize 2-(4-chloro-3-fluorophenyl)ethanol. While promising, this method requires further optimization for scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(4-Chloro-3-fluorophenyl)acetaldehyde is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 2-(4-Chloro-3-fluorophenyl)acetaldehyde can be contextualized by comparing it to analogous compounds, such as positional isomers and derivatives with varying halogenation patterns. Below is a detailed analysis:

Positional Isomers of Chlorofluorophenyl Acetaldehydes

Key differences arise from the substitution patterns on the benzene ring:

Compound Name Substituent Positions Boiling Point (°C) GC Retention Time (min) Key Mass Spectral Fragments (m/z)
This compound 4-Cl, 3-F Not reported Not reported Not available in evidence
2-(2-Chlorophenyl)acetaldehyde 2-Cl ~210–215¹ ~6.2² 152(79), 137(61), 109(100)²
2-(3-Chlorophenyl)acetaldehyde 3-Cl ~210–215¹ 6.7–6.8² Similar to 2-Cl isomer²
2-(4-Chlorophenyl)acetaldehyde 4-Cl ~210–215¹ 6.7–6.8² Similar to 2-Cl isomer²
2-Chloro-2-phenylacetaldehyde Cl on acetaldehyde C ~190–200¹ <6.2² Distinct fragmentation²

¹ Estimated based on structural analogs ; ² Data from GC-MS studies .

Key Observations:

  • Boiling Points : The 2-, 3-, and 4-chlorophenyl isomers exhibit similar boiling points (~210–215°C), while 2-chloro-2-phenylacetaldehyde (Cl on the acetaldehyde carbon) has a significantly lower boiling point (~190–200°C) due to reduced molecular symmetry and intermolecular forces .
  • Mass Spectra : Chlorophenyl acetaldehydes share common fragments (e.g., m/z 109, 137), but substitution patterns influence relative intensities. For example, 2-(2-chlorophenyl)acetaldehyde shows a base peak at m/z 109 (C₇H₅Cl⁺), while fluorinated derivatives may exhibit distinct fragmentation due to fluorine’s mass defect .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chloro-3-fluorophenyl)acetaldehyde, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves halogen-directed Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, substituting the phenyl ring with chloro and fluoro groups requires precise control of electrophilic aromatic substitution conditions (temperature: 0–5°C, using Lewis acids like AlCl₃). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction yields can be improved by optimizing stoichiometry and using anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents (distinct splitting patterns for Cl and F).
  • IR Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Cl/F bonds (~750 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ at m/z 188.02).
    Cross-referencing with computational models (DFT) enhances structural validation .

Q. How can crystallographic data resolve structural ambiguities in halogenated aldehydes?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, particularly for Cl/F positional isomers. For example, the C-Cl bond (1.74 Å) and C-F bond (1.39 Å) can be distinguished using anisotropic displacement parameters. ORTEP-III visualizes thermal ellipsoids to assess structural rigidity .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models explain nucleophilic attack susceptibility at the aldehyde group and electron-withdrawing effects of Cl/F substituents. Basis sets like 6-311++G(d,p) ensure accuracy for halogenated systems .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to targets like cyclooxygenase-2 (COX-2). The aldehyde group forms Schiff bases with lysine residues, while Cl/F substituents enhance hydrophobic interactions. Competitive inhibition assays (IC₅₀ values) validate dose-dependent activity .

Q. How do steric and electronic effects of Cl/F substituents influence regioselectivity in subsequent reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-Cl group hinders nucleophilic addition at the aldehyde, favoring para-substitution.
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring, directing electrophiles to the less hindered meta position.
    Kinetic studies (UV-Vis monitoring) and Hammett plots quantify substituent contributions .

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